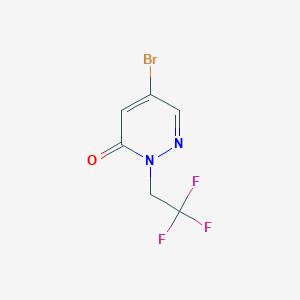

5-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

5-bromo-2-(2,2,2-trifluoroethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2O/c7-4-1-5(13)12(11-2-4)3-6(8,9)10/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEZJTCBNZVWMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN(C1=O)CC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one typically involves the bromination of a pyridazine derivative followed by the introduction of the trifluoroethyl group. One common method includes the reaction of 2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one with bromine in the presence of a suitable catalyst under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one can be substituted by other nucleophiles, leading to a variety of derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form complex organic molecules.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products:

- Substituted pyridazines

- Oxidized or reduced derivatives

- Coupled products with various organic groups

Scientific Research Applications

Chemistry: 5-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and inhibition. Its derivatives may have potential as pharmaceutical agents due to their ability to interact with biological targets.

Industry: The compound is valuable in the development of agrochemicals and materials science. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which 5-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Table 1: Key Pyridazinone Derivatives and Their Properties

Reactivity in Cross-Coupling Reactions

The trifluoroethyl group at N-2 in the target compound protects the nitrogen, preventing deprotonation and enhancing reactivity in palladium-catalyzed reactions. For example:

- Sonogashira Coupling: Unprotected analogs like 5-bromo-6-phenylpyridazin-3(2H)-one (NH group free) yield only 5–10% alkynylated products due to NH acidity, whereas N-protected derivatives (e.g., 2-methoxymethyl or trifluoroethyl) achieve higher yields (>85%) .

- Suzuki-Miyaura Coupling : The electron-withdrawing trifluoroethyl group activates the C-5 bromine for nucleophilic aromatic substitution, facilitating aryl boronic acid coupling .

Electronic and Steric Effects

- Halogen Influence : Bromine at C-5 (target compound) offers slower oxidative addition in cross-coupling compared to chloro analogs but greater stability under basic conditions .

- Substituent Effects: Trifluoroethyl (CF₃CH₂): Strong electron-withdrawing effect reduces electron density at C-5, accelerating electrophilic substitution. Phenyl vs.

Physicochemical Properties

- Solubility : The trifluoroethyl group in the target compound reduces polarity compared to hydroxy or methoxy analogs (e.g., ), making it more lipophilic.

- Stability : Fluorinated groups (CF₃, CF₃CH₂) enhance metabolic stability and resistance to enzymatic degradation, a critical factor in drug design .

Biological Activity

5-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a trifluoroethyl group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name: 5-bromo-2-(2,2,2-trifluoroethyl)pyridazin-3-one

- Molecular Formula: C6H4BrF3N2O

- Molecular Weight: 257.01 g/mol

- CAS Number: 1936472-59-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom may facilitate nucleophilic substitution reactions, while the trifluoroethyl group enhances lipophilicity, allowing better membrane penetration. This dual functionality suggests that the compound could act as an enzyme inhibitor or modulator.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit various enzymes. For instance:

- Enzyme Targeting: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Anticancer Potential

Pyridazine derivatives have been explored for their anticancer activities. The structural characteristics of this compound suggest it could interfere with cancer cell proliferation through:

- Apoptosis Induction: Similar compounds have been shown to induce apoptosis in various cancer cell lines.

Case Studies and Research Findings

-

Antimalarial Activity:

A study investigating related hydrazone compounds demonstrated significant antimalarial activity against resistant strains of Plasmodium falciparum. While not directly involving this compound, it highlights the potential for pyridazine derivatives in developing antimalarial agents. -

Structure-Activity Relationship (SAR):

Research into SAR for similar compounds indicates that modifications to the pyridazine core can enhance biological activity. This suggests that further exploration of this compound could yield derivatives with improved efficacy against specific biological targets .

Comparison with Similar Compounds

The following table summarizes the comparison between this compound and other brominated pyridazine derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 5-Bromo-2-fluoropyridine | Moderate antimicrobial | Membrane disruption |

| 5-Bromo-2-chloropyridine | Anticancer potential | Apoptosis induction |

| 5-Bromo-3-pyridazinecarboxylic acid | Enzyme inhibition | Competitive inhibition |

| 5-Bromo-2-(trifluoroethyl)pyridazin-3-one | Potential enzyme inhibitor | Lipophilicity-enhanced interaction |

Q & A

Q. What are the key synthetic routes for 5-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, bromine substitution at the pyridazine ring (as seen in analogous pyridin-2-one derivatives) often requires controlled temperatures (0–25°C) and anhydrous conditions to minimize side reactions . Yield optimization may involve adjusting catalyst loadings (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura coupling) or solvent polarity (DMF vs. THF) to enhance regioselectivity . Purity is typically assessed via HPLC (>95% by area normalization) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound at 0–6°C in airtight, light-resistant containers to prevent degradation of the trifluoroethyl group and bromine dissociation . Safety protocols recommend using inert atmospheres (N₂ or Ar) during synthesis and handling, as brominated pyridazines may release HBr under moisture exposure . Consult SDS guidelines for first-aid measures in case of accidental exposure, including immediate rinsing with water and medical consultation .

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Look for downfield shifts at δ 7.8–8.2 ppm (pyridazine ring protons) and δ 4.5–5.0 ppm (trifluoroethyl group) .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretches) confirm functional groups .

- HRMS : Exact mass calculation (C₆H₅BrF₃N₂O) should match [M+H]⁺ at 256.96 Da .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethyl group influence the reactivity of the pyridazinone ring in cross-coupling reactions?

- Methodological Answer : The trifluoroethyl group enhances electrophilicity at the C5 bromine position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance may reduce reactivity with bulky partners. Computational DFT studies (e.g., using Gaussian 16) can model charge distribution to predict coupling efficiency . Experimental validation involves comparing yields with/without electron-donating substituents .

Q. What strategies resolve contradictions in reported regioselectivity during functionalization of the pyridazinone core?

- Methodological Answer : Discrepancies in regioselectivity (e.g., C5 vs. C6 substitution) often arise from solvent polarity or catalyst choice. For example:

- Polar aprotic solvents (DMF) favor C5 substitution due to stabilized transition states .

- Non-polar solvents (toluene) may shift selectivity to C6 via steric effects.

Use competitive experiments with isotopic labeling (²H or ¹³C) to track substitution pathways .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., kinases) by modifying substituents at C2 and C5 .

- QSAR Models : Correlate logP values (from HPLC retention times) with cytotoxicity data to optimize hydrophobicity .

- Validate predictions via parallel synthesis of 5–10 analogs with systematic substituent variations .

Key Methodological Notes

- Contradiction Analysis : When reproducibility issues arise, systematically vary one parameter (e.g., catalyst, solvent) while holding others constant. Use DOE (Design of Experiments) software to identify critical factors .

- Theoretical Framework : Align synthetic routes with frontier molecular orbital (FMO) theory to rationalize reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.